2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

Lipophilicity Membrane permeability Drug-likeness

This 4-benzylpiperidine oxoacetamide is uniquely substituted with an ortho-nitro and para-methyl group on the phenyl ring. With an XLogP3 of 4.4, it provides 0.9 log units higher lipophilicity than the 4-nitrophenyl analog, predicting superior passive blood-brain barrier penetration for CNS target screens. The regioisomeric pair (CAS 941939-92-0) controls for positional effects at constant molecular formula, forming a minimal three-compound matrix for isolating nitro/methyl contributions to activity. Procure with confidence: batch-specific LCMS and ¹H NMR data support data reproducibility guidelines.

Molecular Formula C21H23N3O4
Molecular Weight 381.432
CAS No. 941939-53-3
Cat. No. B2669247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
CAS941939-53-3
Molecular FormulaC21H23N3O4
Molecular Weight381.432
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25)
InChIKeyAIPSZQFNKZXFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide (CAS 941939-53-3): Procurement-Grade Characterization of a Dual-Substituted Benzylpiperidine Oxoacetamide


2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide (CAS 941939-53-3) is a synthetic small molecule belonging to the benzylpiperidine oxoacetamide class, defined by a 4-benzylpiperidine core linked via an oxoacetamide bridge to a 4-methyl-2-nitrophenyl ring [1]. With molecular formula C21H23N3O4 and a molecular weight of 381.4 g/mol, it is distinguished from its closest in-class analogs by the simultaneous presence of an ortho-nitro group and a para-methyl substituent on the phenyl ring—a substitution pattern absent in simpler nitrophenyl congeners such as the 2-nitro, 3-nitro, and 4-nitro monophenyl variants [2]. The compound is currently offered as a high-purity (≥90%) screening compound by Life Chemicals (catalog F2879-7335) and is registered under ECHA substance information requirements for research use [3].

Why Generic Benzylpiperidine Oxoacetamides Cannot Replace 2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide in Focused Screening or SAR Campaigns


Within the benzylpiperidine oxoacetamide family, even seemingly minor modifications to the phenyl ring produce substantial differences in computed physicochemical properties that directly affect compound behavior in biological assays. The target compound carries a 4-methyl-2-nitrophenyl group, yielding an XLogP3 of 4.4—a lipophilicity value that is 0.3 log units higher than the 2-nitrophenyl analog (XLogP3 4.1) and 0.9 log units higher than the 4-nitrophenyl analog (XLogP3 3.5) [1][2]. This difference in calculated partition coefficient corresponds to a roughly 2- to 8-fold difference in predicted membrane partitioning, which has direct consequences for cell-based assay performance, nonspecific binding, and apparent potency readouts [3]. Furthermore, the regioisomeric variant 2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941939-92-0) shares the identical molecular formula and mass but swaps the positions of the methyl and nitro groups, generating a distinct hydrogen-bonding topology and electronic surface that cannot be assumed to engage biological targets in an equivalent manner. Substituting any of these analogs without experimental confirmation of target engagement and selectivity introduces uncontrolled variables into screening workflows and SAR interpretation.

Quantitative Differentiation Evidence: 2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against Mono-Nitrophenyl Benzylpiperidine Oxoacetamides

The target compound displays a computed XLogP3 of 4.4, which is 0.3 log units above the 2-nitrophenyl analog (XLogP3 4.1, CAS 899974-79-9) and 0.9 log units above the 4-nitrophenyl analog (XLogP3 3.5, CAS 496055-85-7) [1][2]. This places the target compound closer to the upper bound of CNS drug-like lipophilicity space (XLogP3 1–5), while the 4-nitro analog resides in a substantially more polar region. In the context of the benzylpiperidine MAGL inhibitor class, where lead optimization studies have demonstrated that even sub-unit changes in calculated logP correlate with altered cell-based potency and ADME properties, this difference is mechanistically meaningful for assay design [3].

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: 4-Methyl-2-nitro vs. 2-Methyl-4-nitro Substitution Pattern

The target compound (4-methyl-2-nitrophenyl) and its regioisomer 2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941939-92-0) share the identical molecular formula (C21H23N3O4) and molecular weight (381.4 g/mol), yet differ fundamentally in the spatial and electronic arrangement of the nitro and methyl substituents . In the target compound, the electron-withdrawing nitro group occupies the ortho position relative to the amide linkage, placing it in close proximity to the oxoacetamide carbonyl and enabling potential intramolecular hydrogen-bonding interactions. In the regioisomer, the nitro group is para to the amide, removing this proximity effect and altering the electronic surface presented to biological targets. Class-level SAR from benzylpiperidine chemokine receptor antagonists demonstrates that positional isomerism of aryl substituents can produce >10-fold differences in target potency [1].

Regioisomerism Structure-Activity Relationship Electronic effects

Core Scaffold Differentiation: Piperidine vs. Piperazine in the 4-Methyl-2-nitrophenyl Oxoacetamide Series

The target compound employs a 4-benzylpiperidine core, whereas the direct scaffold analog 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide (CAS 941999-46-8) replaces the piperidine ring with a piperazine, introducing a second basic nitrogen . This substitution changes the molecular formula from C21H23N3O4 to C20H22N4O4, increases the hydrogen bond acceptor count from 4 to 5, and alters the predicted pKa profile of the central ring system. In the broader benzylpiperidine/piperazine MAGL inhibitor class, scaffold switching between piperidine and piperazine has been systematically evaluated, with piperidine-based compounds generally demonstrating superior reversible MAGL inhibition potency in isolated enzyme assays [1].

Scaffold hopping Piperidine vs. piperazine Basicity

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency Metrics

The target compound (MW 381.4 g/mol, 28 heavy atoms) is approximately 14 Da heavier than the non-methylated mono-nitrophenyl analogs such as the 4-nitrophenyl derivative (MW 367.4 g/mol, 27 heavy atoms, CAS 496055-85-7), owing entirely to the addition of the para-methyl group [1][2]. This mass increase, while modest, is associated with one additional heavy atom (carbon) and raises the calculated XLogP3 by 0.9 units relative to the 4-nitro comparator. In fragment-based and ligand-efficiency-driven optimization, the balance between added lipophilicity and molecular weight is a critical parameter; the methyl group contributes +0.9 logP units for a +14 Da penalty, corresponding to a calculated LipE shift that may be favorable or detrimental depending on the target context [3].

Ligand efficiency Molecular weight Lead-likeness

Sourcing and Purity: Life Chemicals F2879-7335 vs. Alternative Vendors

The target compound is commercially available from Life Chemicals as catalog item F2879-7335 with a guaranteed purity of ≥90% (validated by LCMS and/or 400 MHz NMR), offered in 10 μmol ($69.00), 1 mg ($54.00), and 3 mg quantities [1]. The 2-nitrophenyl analog (CAS 899974-79-9) is available from the same supplier as F2879-7251 at ≥90% purity but at higher unit pricing ($109.00 for 25 mg) [2]. This price differential, combined with the structural differentiation described above, means that direct substitution based on cost alone would introduce uncontrolled structural variables into any experimental workflow. Life Chemicals' quality control protocol—which includes both chromatographic and spectroscopic identity confirmation—provides a documented purity baseline that is essential for reproducible screening data .

Compound sourcing Purity Procurement

Defined Application Scenarios for 2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Based on Quantitative Differentiation Evidence


Focused SAR Library Design: Probing the Contribution of Phenyl Ring Methylation to Target Potency and Selectivity

The target compound, in combination with its non-methylated 4-nitrophenyl comparator (CAS 496055-85-7) and its regioisomer (CAS 941939-92-0), forms a minimal three-compound matrix for isolating the contribution of the para-methyl group and the ortho-nitro position to biological activity. The computed ΔXLogP3 of +0.9 between the target and the 4-nitro analog [1] provides a measurable lipophilicity gradient, while the regioisomer controls for positional effects at constant molecular formula. In benzylpiperidine-based MAGL inhibitor programs, this type of systematic substitution scanning has been employed to drive potency from micromolar to low nanomolar range through iterative lipophilicity and electronics optimization [2].

CNS-Penetrant Probe Discovery: Prioritizing Compounds with Favorable Calculated CNS MPO Parameters

With an XLogP3 of 4.4, a TPSA of 95.2 Ų, and a molecular weight of 381.4 g/mol, the target compound occupies a region of physicochemical space consistent with CNS drug-likeness (most CNS drugs exhibit TPSA < 90 Ų and XLogP3 between 2 and 5) [1]. Compared to the more polar 4-nitrophenyl analog (XLogP3 3.5, TPSA 95.2 Ų) [3], the target compound's higher lipophilicity predicts superior passive blood-brain barrier penetration. This makes it a more appropriate choice for primary CNS target screens where the 4-nitro analog may yield false negatives due to insufficient membrane permeability.

Scaffold-Hopping Control Experiments: Piperidine vs. Piperazine Core Comparison

The target compound (piperidine core) and its piperazine analog (CAS 941999-46-8) share the identical 4-methyl-2-nitrophenyl oxoacetamide warhead but differ in the central heterocycle [1]. This pair enables direct assessment of how ring basicity and hydrogen-bond acceptor count (HBA = 4 vs. 5) affect target binding, selectivity, and solubility. In published benzylpiperidine/piperazine MAGL inhibitor optimization, the piperidine-based compounds consistently delivered superior reversible inhibition, providing a precedent for prioritizing the piperidine scaffold in primary screening cascades [2].

Procurement for High-Throughput Screening Libraries: Defined Purity and Traceability Requirements

The compound is supplied by Life Chemicals (F2879-7335) with ≥90% purity validated by LCMS and ¹H NMR [1], meeting the minimum purity threshold recommended for HTS compound libraries (typically ≥85–90%). The availability of defined batch-specific analytical data supports compliance with journal and funding body data reproducibility guidelines. When procuring comparator compounds from the same vendor (e.g., the 2-nitrophenyl analog F2879-7251), consistent QC methodology across the series reduces inter-compound variability attributable to differential purity assessment methods, strengthening the internal validity of comparative biological data.

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.